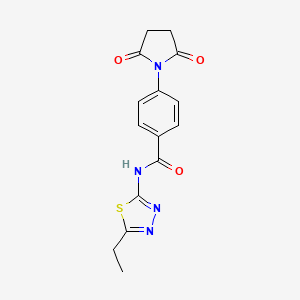
N,N'-diisopropyl-1,3-adamantanedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-diisopropyl-1,3-adamantanedicarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a derivative of adamantanedicarboxylic acid and has two isopropyl groups attached to the nitrogen atoms of the molecule.
Aplicaciones Científicas De Investigación
Pharmacological Enhancements and Antagonistic Properties
A study by Wilkinson et al. (2017) evaluated novel bioisosteres of an adamantanyl benzamide, identifying it as a potent P2X7R antagonist. Efforts to improve its pharmacological properties led to the creation of bioisosteres with enhanced physicochemical properties and metabolic stability, demonstrating significant improvements in pharmacokinetic profiles and effectiveness across P2X7R polymorphisms (Wilkinson et al., 2017).
Material Science and Polymer Chemistry
In material science, Liu et al. (2009) synthesized a β-CD-terminated poly(N-isopropylacrylamide) (β-CD-PNIPAM) and an adamantyl-terminated poly(2-(diethylamino)ethyl methacrylate) (Ad-PDEA). These were used to create supramolecular double hydrophilic block copolymers (DHBC) exhibiting multi-responsive and reversible behavior in aqueous solutions, highlighting the application of adamantane derivatives in smart material development (Liu et al., 2009).
Drug Delivery Systems
A notable application in drug delivery systems was reported by Huang et al. (2018), where nanodiamonds (NDs) were modified with hyperbranched polymers based on supramolecular chemistry. This modification utilized the host-guest interactions between β-Cyclodextrin (β-CD) and adamantane (Ad), leading to ND composites with high water dispersibility, low toxicity, high drug-loading capacity, and controlled drug-release behavior. Such characteristics underscore the potential of adamantane-based composites in biomedical applications (Huang et al., 2018).
Propiedades
IUPAC Name |
1-N,3-N-di(propan-2-yl)adamantane-1,3-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c1-11(2)19-15(21)17-6-13-5-14(7-17)9-18(8-13,10-17)16(22)20-12(3)4/h11-14H,5-10H2,1-4H3,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRRDBKVONDYNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-diisopropyl-1,3-adamantanedicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

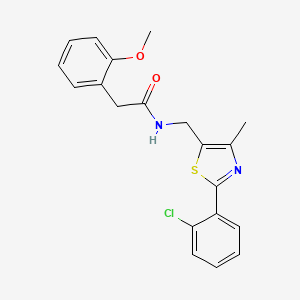
![2-{[2-(3-Chloroanilino)-2-oxoethyl]sulfonyl}acetic acid](/img/structure/B2418913.png)
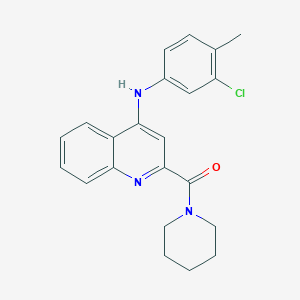
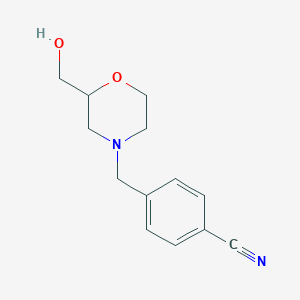

![(2,4-dimethoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2418919.png)
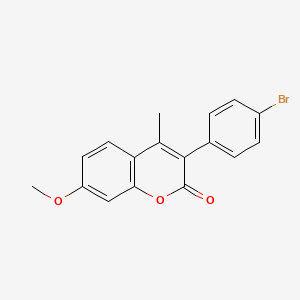
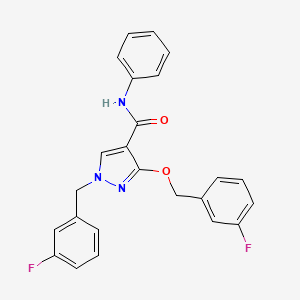
![3-[Methyl(phenylmethoxycarbonyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B2418922.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2418923.png)
![5-((2-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418924.png)

![10H-Dibenzo[b,e][1,4]oxaborinin-10-ol](/img/structure/B2418930.png)
